2,6-Diaminopurine arabinoside
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R,3S,4S,5R)-2-(2,6-diaminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O4/c11-7-4-8(15-10(12)14-7)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H4,11,12,14,15)/t3-,5-,6+,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDTFMPXQUSBYRL-FJFJXFQQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70941537 | |
| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19768-89-9, 34079-68-0 | |
| Record name | 9H-Purine-2,6-diamine, 9-b-D-xylofuranosyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019768899 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | sra-DAP | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034079680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Imino-9-pentofuranosyl-2,9-dihydro-1H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70941537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 34079-68-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis and Derivatization Methodologies for 2,6 Diaminopurine Arabinoside
Chemical Synthesis Approaches for 2,6-Diaminopurine (B158960) Arabinoside and Related Derivatives
The chemical synthesis of purine (B94841) arabinosides, including 2,6-diaminopurine arabinoside, is often characterized as a complex, multi-step, and time-consuming process that can generate significant chemical waste. researchgate.netresearchgate.net Despite these challenges, chemical synthesis offers precise control over the introduction of various functional groups.
One documented approach involves the efficient conversion of commercially available 2,6-diaminopurine-2',3',5'-tri-O-benzyl arabinoside to arabinosylguanine (ara-G). tandfonline.com This process, which has been scaled to produce over one hundred grams of the final product, highlights a pathway where a protected this compound serves as a key intermediate for the synthesis of other valuable nucleoside analogs. tandfonline.com The synthesis of purine nucleosides is generally more complex than that of their pyrimidine (B1678525) counterparts. tandfonline.com
Furthermore, the synthesis of 2,6-diamino-substituted purine derivatives has been explored, creating molecules with potential applications in cell cycle research. nih.gov These syntheses often involve multi-step reactions, including the use of microwave irradiation to facilitate certain chemical transformations. nih.gov
Enzymatic and Microbial Synthesis of this compound
Enzymatic synthesis provides a more environmentally friendly and often more efficient alternative to traditional chemical methods for producing this compound. researchgate.netconicet.gov.ar These biocatalytic approaches leverage the specificity of enzymes to achieve high yields and purity.
Transglycosylation, a key enzymatic process, involves the transfer of a glycosyl group from a donor nucleoside to an acceptor base, catalyzed by nucleoside phosphorylases (NPs). conicet.gov.aracs.org This method has been successfully employed for the synthesis of this compound. The reaction typically uses a pyrimidine arabinoside, such as uracil (B121893) arabinoside (ara-U), as the arabinose donor and 2,6-diaminopurine as the acceptor base. researchgate.net The combined action of a pyrimidine nucleoside phosphorylase (PyNP) and a purine nucleoside phosphorylase (PNP) facilitates this transfer. researchgate.net
Several microorganisms have been identified as effective sources of these enzymes. For instance, whole cells of Enterobacter aerogenes have been used to produce purine arabinosides with yields ranging from 70-90% in 24 hours. researchgate.netconicet.gov.ar Similarly, Enterobacter gergoviae has been shown to produce this compound with a 72% yield in 48 hours. researchgate.netconicet.gov.ar More recently, Citrobacter koseri has been identified as a robust biocatalyst, achieving a 77% yield of this compound in 24 hours. researchgate.netconicet.gov.ar
| Microorganism | Product | Yield | Reaction Time | Reference |
| Enterobacter aerogenes | Purine arabinosides | 70-90% | 24 h | researchgate.netconicet.gov.ar |
| Enterobacter gergoviae | This compound | 72% | 48 h | researchgate.netconicet.gov.ar |
| Citrobacter koseri | This compound | 77% | 24 h | researchgate.netconicet.gov.ar |
| Enterobacter aerogenes DGW-07 | This compound | >90% | 48 h | researchgate.netconicet.gov.ar |
The use of whole microbial cells as biocatalysts is a convenient and cost-effective strategy, as it circumvents the need for enzyme purification. researchgate.netconicet.gov.ar Various bacterial strains have been screened and optimized for the production of this compound. For example, Enterobacter aerogenes DGW-07 has demonstrated a conversion yield of over 90% in 48 hours when reacting uracil arabinoside with 2,6-diaminopurine. researchgate.net
Immobilization of whole cells can further enhance the stability and reusability of the biocatalyst, making the process more suitable for industrial applications. conicet.gov.ar For instance, Citrobacter koseri cells immobilized in agarose (B213101) have been used for up to 68 cycles with a storage stability of at least 9 months. researchgate.net Thermophilic bacteria, such as Geobacillus stearothermophilus, have also been employed, offering an efficient and environmentally friendly bioprocess for obtaining 2,6-diaminopurine nucleosides. nih.gov
A two-step enzymatic process has been developed for the synthesis of guanine (B1146940) arabinoside (ara-G), where this compound serves as a key intermediate. researchgate.netcip.com.cn In the first step, this compound is synthesized via transglycosylation using whole cells of Enterobacter aerogenes DGW-07. researchgate.net The reaction, containing uracil arabinoside as the arabinose donor and 2,6-diaminopurine as the acceptor, can achieve a conversion yield of over 90%. researchgate.net
In the second step, the produced this compound is effectively converted into ara-G by the action of adenylate deaminase from Aspergillus oryzae DAW-01. researchgate.netcqvip.com This pathway is advantageous as it avoids complex separation and purification steps between the two enzymatic reactions. researchgate.net
Synthesis of Modified this compound Analogs and Prodrugs
This compound and its derivatives can serve as prodrugs, which are converted into their active forms in vivo. conicet.gov.ar For example, this compound is rapidly hydrolyzed by adenosine (B11128) deaminase (ADA) to 9-β-D-arabinofuranosylguanine (ara-G). conicet.gov.arconicet.gov.ar
The synthesis of modified analogs of this compound is crucial for developing new therapeutic agents. For instance, a series of novel purine-modified 2′,3′-dideoxy-2′,3′-difluoro-D-arabinonucleosides have been prepared, including fluorinated analogs of important drugs like fludarabine (B1672870) and nelarabine. nih.gov One such analog, 9-(2′,3′-difluoro-β-d-arabinofuranosyl)-2-fluoroadenine, was successfully synthesized using a multi-step approach where a protected 2-fluoro-6-chloropurine N9-β-d-arabinoside served as a versatile intermediate. nih.gov
Incorporation of 2,6-Diaminopurine into Modified Oligonucleotides
The incorporation of 2,6-diaminopurine (DAP) into oligonucleotides can enhance their properties, such as increasing the stability of the nucleic acid duplex. nih.govacs.org This is because DAP can form three hydrogen bonds with thymine (B56734) or uracil, in contrast to the two hydrogen bonds formed by adenine (B156593). nih.govacs.org
Traditional methods for incorporating DAP into oligonucleotides involve the synthesis of protected DAP phosphoramidites. nih.govtandfonline.com These methods often require protecting groups for the two exocyclic amino functions, such as the benzoyl group. tandfonline.comtandfonline.com However, the different reactivities of the two amino groups can make protection and deprotection challenging, often resulting in low yields of the desired protected phosphoramidites. nih.gov
A more recent and simpler postsynthetic strategy has been developed that avoids the need for protecting groups on the adenine base. nih.gov This method utilizes 2-fluoro-6-amino-adenosine as the building block. The strongly electronegative fluorine at the 2-position deactivates the 6-amino group, obviating the need for its protection. nih.gov After incorporation into the oligonucleotide, a simple aromatic nucleophilic substitution of the fluorine with aqueous ammonia (B1221849) or an amine allows for the efficient formation of the 2,6-diaminopurine moiety. nih.gov This strategy has been successfully applied to oligonucleotides with various sugar modifications, including 2'-H, 2'-OH, 2'-O-methyl, 2'-F, and locked nucleic acid (LNA). nih.gov
Metabolic Pathways and Pharmacological Disposition of 2,6 Diaminopurine Arabinoside
In Vivo Deamination of 2,6-Diaminopurine (B158960) Arabinoside to Guanine (B1146940) Arabinoside (Ara-G)
A pivotal step in the metabolic journey of 2,6-diaminopurine arabinoside (ara-DAP) within a biological system is its conversion to 9-β-D-arabinofuranosylguanine (ara-G). conicet.gov.arconicet.gov.ar This biotransformation occurs through enzymatic deamination, where the amino group at the 6-position of the purine (B94841) ring is hydrolytically removed. conicet.gov.ar Research findings have confirmed that ara-DAP is effectively a prodrug, as it is rapidly deaminated in vivo to form ara-G. conicet.gov.arannualreviews.orgnobelprize.org
This metabolic conversion is particularly significant because the resulting metabolite, ara-G, retains potent biological activity, comparable to that of the parent compound, ara-DAP. annualreviews.orgnobelprize.org This is a distinct advantage over other purine analogs, such as adenine (B156593) arabinoside (ara-A), whose deamination product, hypoxanthine (B114508) arabinoside, exhibits substantially reduced antiviral potency. annualreviews.orgnobelprize.org The efficient in vivo conversion to a highly active metabolite underscores the therapeutic potential of ara-DAP. researchgate.net
Table 1: In Vivo Metabolic Conversion of this compound
| Prodrug | Enzyme | Active Metabolite | Biological Significance |
|---|---|---|---|
| This compound (ara-DAP) | Adenosine (B11128) Deaminase (ADA) | Guanine Arabinoside (ara-G) | The metabolite (ara-G) is as biologically potent as the parent compound (ara-DAP). annualreviews.orgnobelprize.org |
Role of Adenosine Deaminase (ADA) in the Biotransformation of this compound
The primary enzyme responsible for the deamination of this compound is adenosine deaminase (ADA). conicet.gov.arnobelprize.org This enzyme plays a crucial role in purine metabolism by catalyzing the irreversible hydrolysis of adenosine and deoxyadenosine (B7792050) to inosine (B1671953) and deoxyinosine, respectively. nih.govnih.gov Its action extends to various purine analogs, including ara-DAP, making it a key determinant in their metabolic activation or inactivation. conicet.gov.arnih.gov The conversion of ara-DAP to ara-G by ADA is a critical activation step, as the antiviral activity observed in vivo is attributed to the formation of ara-G. nobelprize.org
Adenosine deaminase exhibits a broad range of substrate specificity, though with varying efficiencies for different purine analogs. While adenine nucleosides are generally preferred substrates, ADA can also effectively process 2,6-disubstituted purine nucleosides. oup.com Enzymological studies have shown that 2,6-diaminopurine 2'-deoxyriboside (DAPdR), a closely related analog, is an excellent substrate for adenosine deaminase, leading to the formation of deoxyguanosine. nih.gov
However, the efficiency of deamination can be influenced by the sugar moiety. For instance, diaminopurine riboside was found to be a poorer substrate for ADA compared to adenosine. nobelprize.org This suggests that the arabinose sugar in ara-DAP may influence its interaction with the enzyme's active site. In contrast, certain analogs are not substrates at all; for example, 2,6-diaminopurine ribonucleoside, when incorporated into an RNA strand, is not a substrate for the RNA-editing enzyme ADAR2, which is another type of adenosine deaminase. nih.gov This highlights the specific structural requirements for enzymatic activity. The adenosine deaminase-like (ADAL) protein is another enzyme capable of deaminating N6-substituted purine analogs, further expanding the range of metabolic possibilities. iiarjournals.orgiiarjournals.org
Table 2: Substrate Activity of Various Purine Analogs with Adenosine Deaminase (ADA)
| Substrate | ADA Activity | Product | Reference |
|---|---|---|---|
| 2,6-Diaminopurine 2'-deoxyriboside (DAPdR) | Excellent substrate | Deoxyguanosine | nih.gov |
| This compound (ara-DAP) | Effective substrate | Guanine Arabinoside (ara-G) | conicet.gov.arnobelprize.org |
| Diaminopurine Riboside | Poorer substrate than adenosine | Guanosine (B1672433) | nobelprize.org |
| Adenine Arabinoside (ara-A) | Substrate | Hypoxanthine Arabinoside | nobelprize.org |
The critical role of adenosine deaminase in the activation of ara-DAP is highlighted by studies involving ADA inhibitors. When ADA is inhibited, the conversion of the diamino compound to its guanine derivative is blocked. annualreviews.org For example, with an analog like the diaminopurine derivative of acyclovir (B1169), its antiviral activity was found to be entirely dependent on its conversion to the guanine form (acyclovir) by ADA; in the presence of an ADA inhibitor, the compound was inactive. annualreviews.org This demonstrates that the activity stems from the metabolite, not the parent compound.
Furthermore, some diaminopurine nucleosides themselves can act as inhibitors of ADA. The 2',3'-dideoxyriboside of 2,6-diaminopurine, for instance, has been shown to inhibit the deamination of 2',3'-dideoxyadenosine, another anti-HIV agent. acs.org This dual role as both a substrate and a potential inhibitor complicates the metabolic profile and suggests the possibility of drug-drug interactions with other purine analogs that are also metabolized by ADA.
Intracellular Phosphorylation of this compound to Active Nucleotide Forms
Following its potential deamination, for a nucleoside analog like ara-DAP or its metabolite ara-G to exert its full biological effect, it must be converted intracellularly into its corresponding nucleotide forms (mono-, di-, and triphosphates). nih.gov This phosphorylation is a crucial activation step, as the triphosphate form is the active molecule that typically competes with natural nucleotides for incorporation into DNA or RNA by polymerases. iiarjournals.org
While direct studies on the phosphorylation of this compound are not extensively detailed in the provided context, the metabolic pathways of closely related analogs provide a clear model. It is known that 2,6-diaminopurine (the base) can be anabolized by adenine-metabolizing enzymes to form nucleotide analogs. nobelprize.org Early research from 1951 demonstrated the enzymatic phosphorylation of 2,6-diaminopurine riboside. nih.gov In cells treated with the base 2,6-diaminopurine, high levels of its ribonucleoside triphosphate were detected. nih.gov This activation can occur via adenine phosphoribosyltransferase. wikipedia.org The subsequent metabolite, ara-G, would be phosphorylated by intracellular kinases to its active triphosphate form, ara-GTP, which can then inhibit DNA synthesis. iiarjournals.org
Comparative Metabolic Routes and Cellular Processing of this compound Versus Other Purine Analogs
The metabolic fate of this compound presents distinct differences and advantages when compared to other purine analogs, such as adenine arabinoside (ara-A) and 2,6-diaminopurine itself (DAP).
A key comparative advantage of ara-DAP lies in its deamination product. As previously noted, ara-DAP is converted to ara-G, which is a highly potent antiviral agent. annualreviews.orgnobelprize.org In stark contrast, ara-A is deaminated by ADA to hypoxanthine arabinoside, a metabolite with significantly diminished antiviral activity. nobelprize.org This rapid inactivation of ara-A is a major limitation to its therapeutic efficacy, a problem that ara-DAP circumvents by being a prodrug for an equally active compound.
When compared to its own base, 2,6-diaminopurine (DAP), and its deoxyriboside analog (DAPdR), ara-DAP also follows a different path. Studies in L1210 mouse leukemia cells revealed that DAP and DAPdR have distinct toxicity mechanisms due to different metabolic routes. nih.gov DAPdR acts primarily as a precursor for deoxyguanosine following its deamination by ADA. nih.gov Conversely, DAP is metabolically activated to DAP-containing ribonucleotide analogs that interfere with cellular processes. nih.gov The antiproliferative effect of DAP can be completely abolished by adenine, while the effect of DAPdR is not, further highlighting their different processing pathways. nih.gov
Table 3: Comparative Metabolism of Purine Analogs
| Compound | Primary Metabolic Step | Key Metabolite(s) | Consequence of Metabolism | Reference |
|---|---|---|---|---|
| This compound (ara-DAP) | Deamination by ADA | Guanine Arabinoside (ara-G) | Forms an equally potent active metabolite. | conicet.gov.arannualreviews.orgnobelprize.org |
| Adenine Arabinoside (ara-A) | Deamination by ADA | Hypoxanthine Arabinoside | Forms a significantly less potent metabolite, leading to inactivation. | nobelprize.org |
| 2,6-Diaminopurine (DAP) | Phosphoribosylation | DAP-ribonucleotides | Activated to nucleotide analogs that interfere with purine interconversion. | nih.gov |
| 2,6-Diaminopurine 2'-deoxyriboside (DAPdR) | Deamination by ADA | Deoxyguanosine | Acts as a precursor for a natural nucleoside. | nih.gov |
Mechanisms of Action of 2,6 Diaminopurine Arabinoside at the Cellular and Molecular Levels
Inhibition of Viral Nucleic Acid Synthesis
The antiviral activity of many purine (B94841) nucleoside analogs is primarily attributed to their ability to disrupt the synthesis of viral genetic material. drugs.com This process is typically initiated by the intracellular phosphorylation of the nucleoside analog by both viral and host cell kinases to its active triphosphate form. mdpi.com This triphosphate metabolite then acts as a molecular mimic of the natural deoxynucleotide triphosphates (dNTPs), allowing it to interact with viral DNA polymerases.
Once phosphorylated to its triphosphate derivative, 2,6-diaminopurine (B158960) arabinoside triphosphate is thought to act as a competitive inhibitor of viral DNA polymerase. It vies with the natural substrate, deoxyadenosine (B7792050) triphosphate (dATP) or deoxyguanosine triphosphate (dGTP), for the active site of the enzyme. The affinity of the viral polymerase for the analog triphosphate compared to the natural dNTP is a critical determinant of the compound's antiviral potency. nih.gov Purine analogs like fludarabine (B1672870) and cladribine (B1669150) have demonstrated the ability of their triphosphate forms to inhibit DNA polymerases. medcrine.comdrugbank.com For instance, the triphosphate form of vidarabine (B1017) (adenine arabinoside) preferentially inhibits viral DNA polymerase over human DNA polymerases. youtube.com This selective inhibition is a cornerstone of the antiviral efficacy of nucleoside analogs, as it minimizes disruption of the host cell's DNA replication while effectively halting viral propagation.
In addition to competitive inhibition, the triphosphate form of 2,6-diaminopurine arabinoside can be incorporated into the growing viral DNA chain by the viral DNA polymerase. libretexts.org The key to its mechanism of action lies in the structure of the arabinose sugar. Unlike the deoxyribose sugar in natural DNA, which has a hydroxyl group at the 3' position essential for the formation of a phosphodiester bond with the next nucleotide, the arabinose sugar in this compound has the 3'-hydroxyl group in a different stereochemical configuration. This altered configuration can hinder or prevent the formation of the phosphodiester bond, leading to the premature termination of the DNA chain. libretexts.org This mechanism of "masked chain termination" is a hallmark of several nucleoside analogs and is a potent way to disrupt viral replication. researchgate.net
| Mechanism | Description | Key Analogs with Similar Action |
| Competitive Inhibition | The triphosphate form of the analog competes with natural dNTPs for the active site of viral DNA polymerase. | Vidarabine, Fludarabine, Cladribine |
| Chain Termination | After incorporation into the viral DNA, the analog prevents further elongation of the DNA strand. | Acyclovir (B1169), Ganciclovir, Vidarabine |
Antiproliferative Effects and Cellular Growth Inhibition
The same mechanisms that make this compound effective against viruses also underpin its antiproliferative effects against rapidly dividing cells, such as cancer cells. These cells are highly dependent on the continuous synthesis of DNA for their replication, making them particularly vulnerable to agents that disrupt this process. The cytotoxic effects of purine analogs are often cell-cycle specific, with cells in the S phase (the phase of DNA synthesis) being the most susceptible. nih.gov
By interfering with DNA synthesis, this compound can trigger cellular checkpoints that monitor the integrity of the genome. When DNA damage or replication stress is detected, these checkpoints can halt the progression of the cell cycle to allow for repair. If the damage is too severe, the cell may be directed towards apoptosis. Research on the parent compound, 2,6-diaminopurine (DAP), has shown that it can lead to an accumulation of cells in the G2/M phase of the cell cycle. nih.gov Another related compound, cytosine arabinoside (Ara-C), has been shown to induce cell cycle arrest in the G1/S phase. nih.gov This suggests that this compound may also induce cell cycle arrest, potentially at the G2/M checkpoint, as a consequence of its effects on DNA synthesis.
| Compound | Phase of Cell Cycle Arrest | Cell Line |
| 2,6-Diaminopurine (DAP) | G2/M phase | L1210 mouse leukemia cells |
| Cytosine arabinoside (Ara-C) | G1/S phase | Kidney cancer cells |
The ultimate fate of a cell that has suffered irreparable DNA damage due to the action of this compound is often programmed cell death, or apoptosis. Purine analogs are known to be potent inducers of apoptosis in susceptible cells. nih.gov The apoptotic cascade can be initiated through various mechanisms, including the activation of the mitochondrial pathway. mdpi.com This can involve the release of cytochrome c from the mitochondria, which then triggers the activation of a cascade of enzymes called caspases. mdpi.com These caspases are the executioners of apoptosis, dismantling the cell in an orderly fashion. Studies with other purine analogs have demonstrated their ability to induce apoptosis through these pathways. mdpi.com
Modulation of Key Enzymatic Activities
Purine nucleoside analogs are often substrates for kinases that phosphorylate them to their active triphosphate forms. Deoxycytidine kinase is a key enzyme in the activation of several purine analogs, including fludarabine and cladribine. drugbank.com Conversely, some enzymes can inactivate these analogs. Adenosine (B11128) deaminase, for example, can deaminate adenosine and its analogs, rendering them less active. nih.gov However, some arabinoside-containing purine nucleosides have been shown to be resistant to the action of adenosine deaminase. nih.gov
Another important target for some purine analog triphosphates is ribonucleotide reductase, an enzyme responsible for converting ribonucleotides to deoxyribonucleotides, the building blocks of DNA. nih.gov Inhibition of this enzyme can lead to a depletion of the intracellular pool of dNTPs, which can potentiate the effects of the nucleoside analog by reducing the competition for incorporation into DNA. nih.gov
| Enzyme | Role in Purine Analog Metabolism | Examples of Interacting Analogs |
| Deoxycytidine Kinase | Phosphorylates nucleoside analogs to their active monophosphate form. | Fludarabine, Cladribine |
| Adenosine Deaminase | Can inactivate adenosine analogs through deamination. | Pentostatin (inhibitor of this enzyme) |
| Ribonucleotide Reductase | A target for inhibition by some purine analog triphosphates, leading to dNTP pool depletion. | Fludarabine, Cladribine |
| Purine Nucleoside Phosphorylase | Involved in the metabolism of purine nucleosides. | Forodesine (inhibitor of this enzyme) |
Activation through Purine Nucleoside Phosphorylase
One of the initial activation pathways for the base, 2,6-diaminopurine (DAP), involves the enzyme Purine Nucleoside Phosphorylase (PNP). nih.gov PNP is a key enzyme in the purine salvage pathway, which recycles purine bases by converting them into nucleosides. nih.gov This enzyme catalyzes the reversible phosphorolysis of purine nucleosides to generate the corresponding purine base and ribose 1-phosphate. The activation of DAP through the PNP-mediated reaction leads to the formation of a DAP-containing ribonucleotide, which can then be further metabolized. This metabolic route is distinct from that of its deoxyriboside counterpart, highlighting the different toxicity mechanisms between the analogs. nih.gov
Interference with Phosphoribosyl-Pyrophosphate Dependent Reactions
A second, parallel pathway for the activation of 2,6-diaminopurine (DAP) is a phosphoribosyl-pyrophosphate (PRPP)-dependent reaction. nih.gov This metabolic step is mediated by adenine (B156593) phosphoribosyltransferase (APRT), an enzyme that converts adenine to adenosine monophosphate. In this reaction, DAP is directly converted into its ribonucleotide form. wikipedia.org
The efficacy of this pathway is linked to cellular sensitivity to the compound. For instance, mouse leukemia cells sensitive to DAP readily use it for the synthesis of nucleic acid purines, particularly guanine (B1146940). cdnsciencepub.com Conversely, cells can develop resistance to DAP by losing their APRT function, which greatly diminishes their ability to metabolize the compound into its active forms. wikipedia.orgcdnsciencepub.com This resistance mechanism underscores the critical role of PRPP-dependent activation in mediating the biological effects of DAP. wikipedia.org
| Activation Pathway | Key Enzyme | Mechanism | Significance |
|---|---|---|---|
| Purine Salvage Pathway | Purine Nucleoside Phosphorylase (PNP) | Catalyzes the conversion of the DAP base into its nucleoside form. nih.gov | One of two primary metabolic activation routes for the DAP base. nih.gov |
| PRPP-Dependent Reaction | Adenine Phosphoribosyltransferase (APRT) | Directly converts the DAP base to its ribonucleotide using PRPP. nih.govwikipedia.org | Crucial for DAP's cytotoxic effects; loss of APRT function leads to resistance. wikipedia.org |
Interplay with Adenosine Deaminase Activity in Eliciting Biological Effects
Adenosine deaminase (ADA) is a crucial enzyme in purine metabolism that catalyzes the irreversible deamination of adenosine and deoxyadenosine into inosine (B1671953) and deoxyinosine, respectively. nih.gov The metabolic fate of diaminopurine nucleosides is significantly influenced by this enzyme. Enzymological studies have shown that the deoxyriboside of 2,6-diaminopurine (DAPdR) is an excellent substrate for adenosine deaminase. nih.gov The action of ADA on DAPdR results in the formation of deoxyguanosine. nih.gov This conversion is a key aspect of the compound's mechanism of toxicity and is responsible for a drastic expansion of the dGTP pool within cells, which in turn targets ribonucleotide reductase. nih.gov This interplay highlights how the enzymatic modification by ADA can fundamentally alter the biological activity and downstream effects of diaminopurine analogs.
Potential Role in Correcting Nonsense Mutations Through FTSJ1 Inhibition
A significant and more recently discovered mechanism of action for 2,6-diaminopurine (DAP) is its ability to correct specific types of genetic mutations. researchgate.netnih.gov DAP has been identified as a highly potent corrector of UGA nonsense mutations, which are premature termination codons that can lead to truncated, nonfunctional proteins and cause approximately 10% of genetic diseases. researchgate.netrepec.orgnih.gov
The corrective effect of DAP is achieved by promoting the readthrough of these premature stop codons. researchgate.netnih.gov This action is not due to direct interaction with the ribosome but through the inhibition of a specific enzyme: FTSJ1. pnas.orgnih.gov FTSJ1 is a tRNA-specific 2′-O-methyltransferase responsible for the post-transcriptional modification of cytosine at position 34 in the anticodon loop of tryptophan tRNA (tRNATrp). researchgate.netrepec.org By interfering with FTSJ1 activity, DAP alters the modification status of tRNATrp, enabling it to read through the UGA stop codon and insert an amino acid, thereby restoring the synthesis of a full-length, functional protein. nih.gov This mechanism has shown potential in cellular and animal models of genetic disorders like cystic fibrosis, making DAP a candidate for the development of treatments for diseases caused by UGA nonsense mutations. repec.orgnih.gov
| Compound | Mechanism | Target | Effect | Therapeutic Potential |
|---|---|---|---|---|
| 2,6-Diaminopurine (DAP) | Inhibition of tRNA modification | FTSJ1 (tRNA:methyltransferase 1) researchgate.netpnas.org | Prevents methylation of tRNATrp, allowing readthrough of UGA stop codons. nih.gov | Correction of genetic diseases caused by UGA nonsense mutations (e.g., Cystic Fibrosis). nih.gov |
Antiviral Efficacy and Spectrum of Activity of 2,6 Diaminopurine Arabinoside
Activity Against Herpes Simplex Virus Types 1 and 2 (HSV-1, HSV-2)
Research has indicated that 2,6-diaminopurine (B158960) and its derivatives exhibit activity against herpes simplex viruses. While specific quantitative data for the parent compound, 2,6-diaminopurine arabinoside, is not extensively detailed in the readily available literature, the broader class of 2,6-diaminopurine nucleosides has demonstrated anti-HSV properties. Herpes simplex virus type 1 (HSV-1) is primarily associated with orofacial lesions, whereas herpes simplex virus type 2 (HSV-2) is the main cause of genital herpes. medscape.comhiv.gov Both viruses can establish lifelong latent infections within the nervous system. medscape.com
The mechanism of action for many nucleoside analogs against HSV involves the inhibition of viral DNA polymerase, a critical enzyme for viral replication. mdpi.com For instance, the carbocyclic analogue of 2,6-diaminopurine ribofuranoside has been reported to be highly active against HSV-1.
Efficacy Against Vaccinia Virus
Studies have also explored the efficacy of 2,6-diaminopurine derivatives against the vaccinia virus, a member of the poxvirus family. The carbocyclic analogue of 2,6-diaminopurine ribofuranoside has shown notable activity against the vaccinia virus in vitro. Vaccinia virus is a large, complex, enveloped DNA virus that replicates in the cytoplasm of infected cells. nih.gov
Activity Against Human Immunodeficiency Virus (HIV) and Related Retroviruses
In contrast to its activity against some DNA viruses, this compound has been found to be inactive against retroviruses such as the human immunodeficiency virus (HIV). A study evaluating various sugar-modified 2,6-diaminopurine derivatives reported that the 9-beta-D-arabinoside derivative of 2,6-diaminopurine was devoid of any anti-retrovirus activity. nih.gov However, it is noteworthy that other modifications of the 2,6-diaminopurine structure, such as 3'-azido-2,6-diaminopurine-2',3'-dideoxyriboside (AzddDAPR) and 2,6-diaminopurine-2',3'-dideoxyriboside (ddDAPR), have emerged as potent and selective anti-HIV agents. nih.gov
Activity Against Human Cytomegalovirus (HCMV)
Derivatives of 2,6-diaminopurine have demonstrated significant activity against human cytomegalovirus (HCMV), a member of the beta-herpesvirus subfamily. mdpi.com One such derivative, 9-(2-phosphonylmethoxyethyl)-2,6-diaminopurine (B43567) (PMEDAP), has shown potent inhibition of HCMV replication in vitro. nih.gov PMEDAP strongly inhibits the cytopathic effects induced by HCMV in human embryonic lung (HEL) cell cultures and suppresses viral DNA synthesis. nih.gov The diphosphate (B83284) derivative of PMEDAP selectively inhibits the HCMV-induced DNA polymerase. nih.gov
| Compound | Assay | Cell Line | Value |
|---|---|---|---|
| PMEDAP | EC50 (Cytopathicity) | HEL | 11 µM |
| PMEDAP | IC50 (Viral DNA Synthesis) | HEL | 20 µM |
| PMEDAPpp | IC50 (HCMV DNA Polymerase) | N/A | 0.1 µM |
Comparative Antiviral Potency with Other Nucleoside Analogs (e.g., Acyclovir (B1169), Adenine (B156593) Arabinoside)
Direct quantitative comparisons of the antiviral potency of this compound with established antiviral drugs like acyclovir and adenine arabinoside (also known as vidarabine) are not extensively detailed in the reviewed literature. However, some context can be inferred from the activity of its derivatives and the general landscape of anti-herpesvirus therapy.
Acyclovir, a guanosine (B1672433) analog, is a highly effective and commonly used treatment for HSV-1 and HSV-2 infections. mdpi.com Its mechanism relies on its selective phosphorylation by viral thymidine (B127349) kinase, leading to the inhibition of viral DNA polymerase. Adenine arabinoside has also been used in the treatment of herpes simplex infections, including herpes simplex corneal ulcers. nih.gov
While this compound itself may not have reached the clinical utility of acyclovir or adenine arabinoside, the continued exploration of its derivatives indicates the potential of the 2,6-diaminopurine scaffold in the development of broad-spectrum antiviral agents. nih.govresearchgate.net For instance, the derivative PMEDAP has demonstrated greater anti-MCMV (murine cytomegalovirus) activity in vivo than 9-(2-phosphonylmethoxyethyl)-adenine (PMEA), another nucleoside analog. nih.gov
Anticancer Efficacy and Therapeutic Potential of 2,6 Diaminopurine Arabinoside
Activity Against Leukemia Cell Lines (e.g., Mouse Leukemia, L1210 Cells)
The L1210 mouse lymphocytic leukemia cell line serves as a crucial model for investigating the efficacy of new chemotherapeutic agents. wikipedia.org Studies on L1210 cells have been instrumental in defining the inhibitory properties of diaminopurine analogs. researchgate.netnih.gov Research comparing 2,6-diaminopurine (B158960) (DAP) and its 2'-deoxyriboside analog (DAPdR) in L1210 cells revealed distinct mechanisms and levels of antiproliferative activity.
In a 5-day growth experiment, DAP demonstrated a significantly more potent antiproliferative effect on L1210 cells than DAPdR. nih.gov This was also reflected in its ability to inhibit colony formation in soft agarose (B213101). nih.gov The two compounds also induced different effects on the cell cycle: DAPdR caused an arrest in the G1/G0 phase, whereas DAP led to an accumulation of cells in the G2/M phase. nih.gov
The biochemical basis for these differences is rooted in their metabolic activation pathways. DAPdR is an excellent substrate for the enzyme adenosine (B11128) deaminase, which converts it to deoxyguanosine. nih.gov Its primary target is ribonucleotide reductase, leading to a significant increase in the cellular pool of dGTP. nih.gov Conversely, DAP is activated through purine (B94841) nucleoside phosphorylase and a phosphoribosyl-pyrophosphate-dependent reaction, resulting in high levels of DAP riboside triphosphate and a marked decrease in ATP levels. nih.gov The use of 2,6-diaminopurine-2'-deoxyriboside as a prodrug for deoxyguanosine has been specifically reported as a strategy in L1210 cells. conicet.gov.arresearchgate.net
Table 1: Comparative Effects of Diaminopurine Analogs on L1210 Mouse Leukemia Cells This table is interactive. You can sort and filter the data.
| Feature | 2,6-Diaminopurine (DAP) | 2,6-Diaminopurine 2'-deoxyriboside (DAPdR) |
|---|---|---|
| Antiproliferative Effect | Stronger | Weaker |
| Cell Cycle Arrest | G2/M phase | G1/G0 phase |
| Primary Target | ATP synthesis | Ribonucleotide reductase |
| Key Metabolite | DAP riboside triphosphate | Deoxyguanosine |
| Effect of Adenine (B156593) | Completely abolishes antiproliferative effect | Slightly enhances antiproliferative effect |
| Effect of 8-Aminoguanosine | No effect | Synergistically potentiates cytostatic effect |
Data sourced from a comparative study on L1210 cells. nih.gov
Efficacy Against T-Cell Malignancies
A significant area of therapeutic potential for diaminopurine arabinosides lies in their efficacy against T-cell malignancies. nih.gov This activity is largely attributed to 9-β-D-arabinofuranosylguanine (ara-G), an arabinosyl analog of guanine (B1146940). Earlier studies established ara-G as an effective agent against the growth of T-cell lines and fresh human T-leukemic cells. nih.gov However, the clinical utility of ara-G is limited by its poor water solubility. nih.gov
To overcome this limitation, water-soluble prodrugs have been developed that convert to ara-G in the body. 2,6-Diaminopurine arabinoside (DAPA) is considered a potential prodrug because it is rapidly hydrolyzed in vivo by the enzyme adenosine deaminase (ADA) to form ara-G. conicet.gov.ar
Another prominent prodrug, 2-amino-6-methoxypurine (B23567) arabinoside (also known as 506U or Nelarabine), is efficiently converted to ara-G by adenosine deaminase. nih.gov This compound has demonstrated dose-dependent efficacy against human T-cell tumors in immunodeficient mice and has shown selectivity for transformed T-cells. nih.gov
Differential Antiproliferative Effects Across Various Cancer Cell Types
The effectiveness of this compound and its related prodrugs often varies among different types of cancer cells, a property known as differential antiproliferative effect. This selectivity is a desirable characteristic for an anticancer agent, as it suggests the potential for targeted therapy with fewer effects on non-cancerous cells.
The ara-G prodrug, 2-amino-6-methoxypurine arabinoside (506U), was found to be selective for transformed T-cells over B-cells. nih.gov It also demonstrated inhibitory activity against two out of three tested monocytic cell lines, indicating a specific spectrum of activity. nih.gov
The concept of differential effects is further illustrated by other diaminopurine-based prodrugs. For instance, GS-9219, a double prodrug of the nucleotide analog 9-(2-Phosphonylmethoxyethyl)guanine (PMEG), has shown potent efficacy against various hematological malignancies. iiarjournals.orgiiarjournals.org Studies characterizing its resistance profile in C33A cervical carcinoma cells highlight how metabolic pathways within specific cancer cells can determine the drug's effectiveness. iiarjournals.org The development of resistance in these cells was linked to mutations in the ADAL gene, which is crucial for the drug's activation, demonstrating a specific cellular dependency. iiarjournals.org
Table 2: Selectivity Profile of an Ara-G Prodrug (506U) This table is interactive. You can sort and filter the data.
| Cell Type | Activity |
|---|---|
| Transformed T-Cells | Inhibited |
| B-Cells | Not Inhibited (Selective) |
| Monocytic Cell Lines | Inhibited (in 2 of 3 lines) |
Data based on the reported selectivity of the ara-G prodrug 506U. nih.gov
Strategies for Enhancing Anticancer Action, Including Prodrug Approaches
Several strategies are employed to enhance the therapeutic potential of anticancer agents like this compound. nih.govnih.gov A primary and highly successful strategy is the development of prodrugs—inactive compounds that are metabolized into the active drug within the body. nih.gov This approach can overcome issues such as poor solubility, limited bioavailability, or lack of tumor selectivity. nih.govnih.gov
The development of prodrugs for ara-G is a prime example. Due to the poor water solubility of ara-G, which hampers its clinical application, several more soluble 6-substituted-2-aminopurine nucleoside analogues have been designed to act as precursors. conicet.gov.arnih.gov
Key Prodrug Examples:
This compound (DAPA): This compound is considered a potential prodrug as it is readily converted to the active agent ara-G by the enzyme adenosine deaminase. conicet.gov.ar
2-Amino-6-methoxypurine arabinoside (506U, Nelarabine): This water-soluble prodrug of ara-G was specifically designed to improve its clinical formulation and has shown significant efficacy against T-cell malignancies. nih.gov
GS-9219: This compound is a more complex "double prodrug" of the nucleotide analog PMEG. iiarjournals.org It utilizes a diaminopurine structure that is first hydrolyzed and then deaminated to release the active compound, a strategy designed to increase delivery into lymphoid tissues and limit systemic exposure to the parent drug. iiarjournals.orgiiarjournals.org
Another strategy involves combining the primary drug with other agents that can modulate its metabolic pathway. For example, the cytostatic effect of 2,6-diaminopurine 2'-deoxyriboside (DAPdR) in L1210 cells was synergistically potentiated by 8-aminoguanosine, a specific inhibitor of purine nucleoside phosphorylase. nih.gov This combination prevents the breakdown of the active metabolites, thereby enhancing the drug's antiproliferative action. nih.gov
Mechanisms of Resistance to 2,6 Diaminopurine Arabinoside and Overcoming Resistance
Viral Resistance Mechanisms Involving Mutations in Viral DNA Polymerase
Viruses, particularly those with high replication rates and error-prone polymerases, can rapidly evolve and develop resistance to antiviral drugs. In the context of 2,6-diaminopurine (B158960) arabinoside and related compounds, a key mechanism of viral resistance involves mutations within the viral DNA polymerase gene.
Research has shown that orthopoxviruses, such as vaccinia virus (VACV) and camelpox virus (CMLV), can develop resistance to acyclic nucleoside phosphonates like (S)-HPMPDAP, a 2,6-diaminopurine derivative, through specific mutations in their DNA polymerase (E9L) gene. nih.govnih.gov For instance, in vitro selection of camelpox viruses resistant to (S)-HPMPDAP led to the identification of a single amino acid substitution, T831I, and a double mutation, A314V+A684V, within the E9L protein. nih.govresearchgate.net
Subsequent studies involving the creation of recombinant viruses confirmed that these mutations are directly responsible for the reduced sensitivity to the antiviral agent. nih.govresearchgate.net Interestingly, the impact of these mutations on drug susceptibility can differ between related viral species. While the A314V mutation conferred similar drug susceptibility profiles in both CMLV and VACV, the T831I single mutation and the A314V+A684V double mutation in VACV resulted in higher levels of drug resistance and broader cross-resistance to other viral DNA polymerase inhibitors compared to their CMLV counterparts. nih.gov
Structural modeling of the viral DNA polymerase suggests that these mutations can have a direct impact on the interaction between the enzyme and the antiviral drug. For example, the T831I substitution is hypothesized to disrupt hydrogen bonds between the polymerase and the DNA backbone, thereby affecting the incorporation of the acyclic nucleoside phosphonate. nih.gov The development of drug-resistant mutations often comes at a cost to the virus, as these changes can sometimes lead to an attenuated phenotype, or reduced virulence, in vivo. nih.gov
Table 1: Viral DNA Polymerase Mutations and Resistance
| Virus | Antiviral Agent | Mutation in DNA Polymerase (E9L) | Effect on Drug Susceptibility |
| Camelpox Virus (CMLV) | (S)-HPMPDAP | T831I | Reduced sensitivity |
| Camelpox Virus (CMLV) | (S)-HPMPDAP | A314V+A684V | Reduced sensitivity |
| Vaccinia Virus (VACV) | (S)-HPMPDAP | T831I | Increased resistance and cross-resistance |
| Vaccinia Virus (VACV) | (S)-HPMPDAP | A314V+A684V | Increased resistance and cross-resistance |
Cellular Resistance Mechanisms to 2,6-Diaminopurine Arabinoside
In addition to viral evolution, cellular factors can also contribute to resistance to this compound. These mechanisms often involve alterations in the metabolic pathways responsible for activating the prodrug or in the enzymes that interact with it.
Role of Adenosine (B11128) Deaminase-like (ADAL) Protein Mutations
One significant cellular resistance mechanism involves mutations in the adenosine deaminase-like (ADAL) protein. iiarjournals.orgnih.gov This enzyme plays a crucial role in the metabolic activation of certain prodrugs of nucleotide analogs. For example, the antiproliferative agent GS-9219 is a double prodrug of 9-(2-Phosphonylmethoxyethyl)guanine (PMEG). Its activation pathway involves hydrolysis to an intermediate metabolite, 9-(2-Phosphonylmethoxyethyl)-N6-cyclopropyl-2,6-diaminopurine (cPrPMEDAP), which is then deaminated by ADAL to form PMEG. iiarjournals.orgnih.gov
Studies have demonstrated that cancer cell lines can develop resistance to cPrPMEDAP and, consequently, to GS-9219, due to defects in the deamination step. iiarjournals.orgnih.gov Sequencing of the ADAL gene in resistant cells has revealed specific mutations, such as H286R and S180N, that impair the enzymatic activity of the protein. iiarjournals.orgnih.gov This loss of function prevents the conversion of the intermediate metabolite to its active form, rendering the drug ineffective.
A key finding that underscores the importance of ADAL in this resistance mechanism is that reintroducing the wild-type ADAL gene into the resistant cells restores their sensitivity to both cPrPMEDAP and GS-9219. iiarjournals.orgnih.gov
Loss or Alteration of Adenine (B156593) Phosphoribosyltransferase (APRT) Function
Another critical cellular enzyme involved in the mechanism of action and resistance to 2,6-diaminopurine is adenine phosphoribosyltransferase (APRT). wikipedia.orgnih.gov APRT is a key enzyme in the purine (B94841) salvage pathway, catalyzing the conversion of adenine to adenosine monophosphate (AMP). wikipedia.orgnih.gov
Resistance to 2,6-diaminopurine has been observed in cancer cells and bacteria that have lost or have altered APRT function. wikipedia.org In Escherichia coli, mutations in the apt gene, which encodes APRT, have been shown to confer resistance to 2,6-diaminopurine. nih.gov These mutations can have varying effects on the enzyme's ability to process different substrates, including adenine and its analogs. nih.gov
The loss of APRT function as a mechanism of resistance is not unique to 2,6-diaminopurine and has been observed with other purine analogs used in chemotherapy. wikipedia.org This highlights the central role of cellular metabolic pathways in determining the efficacy of nucleoside and nucleotide analogs.
Structure Activity Relationships Sar and Analog Development of 2,6 Diaminopurine Arabinoside
Impact of Modifications to the Arabinose Sugar Moiety on Biological Activity
The arabinose sugar is a defining feature of 2,6-diaminopurine (B158960) arabinoside, distinguishing it from endogenous nucleosides. The unique stereochemistry of the hydroxyl group at the C2' position ('up' or β-configuration) is a key determinant of its biological activity. Modifications to this sugar ring have been a primary strategy for developing analogs with enhanced potency and stability.
A significant area of investigation has been the introduction of fluorine at the 2' and 3' positions of the sugar. Fluorine's high electronegativity can alter the sugar's pucker, influence the stability of the glycosidic bond, and affect recognition by cellular enzymes. For instance, the synthesis of 2',3'-dideoxy-2',3'-difluoro-D-arabino nucleosides has yielded compounds with potent anti-HIV-1 activity. The β-2,6-diaminopurine derivative in this series demonstrated an effective concentration (EC₅₀) of 0.56 µM against HIV-1. researchgate.net
Combining a 2'-fluoro substituent with a 2',3'-unsaturation in the sugar ring has also produced derivatives with notable anti-HIV activity. A 2,6-diaminopurine nucleoside featuring a 2'-fluoro-2',3'-unsaturated sugar moiety exhibited an anti-HIV EC₅₀ value of 3.0 µM in human peripheral blood mononuclear cells. nih.gov These findings underscore that modifications to the arabinose moiety, particularly fluorination, are a viable strategy for enhancing the antiviral properties of 2,6-diaminopurine nucleoside analogs.
| Analog Sugar Modification | Target | Biological Activity (EC₅₀) |
| 2',3'-dideoxy-2',3'-difluoro-D-arabino | HIV-1 | 0.56 µM researchgate.net |
| 2'-fluoro-2',3'-unsaturated | HIV-1 | 3.0 µM nih.gov |
Effects of Substitutions on the Purine (B94841) Base on Therapeutic Potency
Modifying the 2,6-diaminopurine base itself, while retaining the arabinose sugar, provides another critical avenue for SAR studies. The amino groups at the C2 and C6 positions are key features for molecular recognition and can be substituted to alter the compound's metabolic fate and therapeutic potency.
Studies on the microbial synthesis of various purine arabinosides have shown that the nature of the purine base influences the efficiency of the enzymatic transarabinosylation reaction. Adenine (B156593) and 2,6-diaminopurine were found to be excellent substrates for this conversion, suggesting that hydrophilic groups like amino groups at the C6 position are advantageous for enzyme affinity. tandfonline.com The biological activity of these synthesized arabinosides was evaluated against Hela cells, where 9-β-D-arabinofuranosyl-2-methyladenine showed potent activity with an ED₅₀ of 21.5 µg/mL. tandfonline.com
A clinically significant modification is the substitution of the 6-amino group with a methoxy (B1213986) group, which results in Nelarabine (2-amino-6-methoxypurine arabinoside). nih.govresearchgate.net Nelarabine was rationally designed as a more soluble prodrug of guanine (B1146940) arabinoside (ara-G). nih.govnih.gov This strategic substitution at the C6 position enhances the compound's pharmaceutical properties while ensuring its conversion to the active metabolite in vivo. nih.gov Similarly, replacing the 2-amino group with hydrogen and the 6-amino group with a hydroxyl group yields guanine arabinoside (ara-G), the active metabolite for which 2,6-diaminopurine arabinoside often serves as a prodrug. conicet.gov.arresearchgate.net
| Purine Base (attached to Arabinose) | Key Substitutions | Biological Relevance |
| 2,6-Diaminopurine | C2: -NH₂; C6: -NH₂ | Parent compound, prodrug for ara-G. conicet.gov.ar |
| Guanine | C2: -NH₂; C6: =O | Active metabolite of Nelarabine and this compound. nih.govresearchgate.net |
| Adenine | C2: -H; C6: -NH₂ | Well-recognized substrate for arabinosylation. tandfonline.com |
| 2-Methyladenine | C2: -CH₃; C6: -NH₂ | Potent activity against Hela cells (ED₅₀ = 21.5 µg/mL). tandfonline.com |
| Nelarabine Base (2-Amino-6-methoxypurine) | C2: -NH₂; C6: -OCH₃ | Water-soluble prodrug of ara-G with clinical use in T-cell malignancies. nih.gov |
Rational Design of Prodrugs for Improved Efficacy and Pharmacological Profiles
A significant challenge with many potent nucleoside analogs is their poor pharmaceutical properties, such as low water solubility, which can hinder administration and bioavailability. nih.govasm.org The rational design of prodrugs is a key strategy to overcome these limitations. A prodrug is an inactive or less active molecule that is chemically or enzymatically converted in the body to the active parent drug. researchgate.netacs.org
This compound is a quintessential example of a prodrug. conicet.gov.arresearchgate.net Its primary role in many therapeutic contexts is to serve as a precursor for guanine arabinoside (ara-G). conicet.gov.arresearchgate.net This bioconversion is accomplished by the enzyme adenosine (B11128) deaminase (ADA), which catalyzes the hydrolytic deamination of the amino group at the C6 position of the purine ring, converting it into a carbonyl group and thus forming ara-G. conicet.gov.arebi.ac.ukwikipedia.org This strategy is highly effective because ara-G itself has poor water solubility, making direct administration difficult. nih.gov
This prodrug approach has been extended to other analogs. (-)-β-D-2,6-diaminopurine dioxolane (DAPD) was specifically designed as a water-soluble prodrug for the anti-HIV agent (-)-β-D-dioxolane guanine (DXG). asm.orgresearchgate.netnih.gov DAPD is efficiently deaminated by adenosine deaminase to yield DXG. asm.orgasm.org Kinetic studies with calf adenosine deaminase revealed a Michaelis constant (Km) of 15 µM for DAPD, similar to that of the natural substrate adenosine, although the catalytic rate (kcat) was 540-fold slower. asm.orgnih.gov Likewise, Nelarabine was developed as a water-soluble prodrug that is readily converted to ara-G by adenosine deaminase, improving its clinical utility for treating T-cell malignancies. nih.govresearchgate.netiiarjournals.org
| Prodrug | Activating Enzyme | Active Metabolite | Rationale for Design |
| This compound | Adenosine Deaminase (ADA) | Guanine arabinoside (ara-G) | Overcomes poor solubility of ara-G. nih.govconicet.gov.ar |
| (-)-β-D-2,6-Diaminopurine dioxolane (DAPD) | Adenosine Deaminase (ADA) | (-)-β-D-Dioxolane guanine (DXG) | Improves water solubility and bioavailability for anti-HIV activity. asm.orgasm.org |
| Nelarabine (2-amino-6-methoxypurine arabinoside) | Adenosine Deaminase (ADA) | Guanine arabinoside (ara-G) | Enhances water solubility for use in T-cell malignancies. nih.govnih.gov |
Advanced Research Applications and Future Directions for 2,6 Diaminopurine Arabinoside
Utility as a Research Tool in Studying RNA Structure and Function (e.g., G.U Wobble Pairs)
The ability of 2,6-diaminopurine (B158960) (DAP) to form three hydrogen bonds with uracil (B121893) (U), in contrast to the two formed by adenine (B156593) (A), makes it an invaluable tool for probing the structure and thermodynamics of nucleic acids. By strategically substituting adenosine (B11128) with 2,6-diaminopurine riboside or its derivatives in synthetic oligonucleotides, researchers can systematically modulate and study the stability and specificity of RNA duplexes.
Incorporating DAP into RNA and DNA strands has been shown to significantly increase the thermal stability of duplexes. nih.govacs.orgsigmaaldrich.com This enhanced stability is particularly useful in applications like microarray technologies, where stable probe-target hybridization is critical. nih.gov Studies have demonstrated that replacing a single internal 2'-O-methyladenosine with a 2'-O-methyl-2,6-diaminopurine riboside (DM) or a locked nucleic acid (LNA) version, LNA-2,6-diaminopurine riboside (DL), can increase the thermodynamic stability (ΔΔG°37) of a 2'-O-methyl RNA/RNA duplex by an average of 0.9 and 2.3 kcal/mol, respectively. nih.govnih.gov This stabilizing effect allows for the design of isoenergetic probes for microarrays, where hybridization energies are equalized regardless of sequence, allowing the secondary structure of the target RNA to be the primary determinant of binding. researchgate.net
A key application of this analog is in the study of G·U wobble pairs, which are common and functionally important non-canonical base pairs in many natural RNA molecules. Researchers have synthesized oligoribonucleotides containing DAP and 5-methylisocytidine (B595430) (MeiC) to create a DAP·MeiC pair. This pair is conformationally similar to a G·U wobble pair and forms two hydrogen bonds, making it an isoenergetic substitution. nih.gov However, the DAP·MeiC pair presents a different arrangement of functional groups in the major and minor grooves of the RNA helix and has a reversed hydrogen-bonding polarity. This allows scientists to dissect the specific contributions of functional groups within the G·U pair to RNA structure and function. nih.gov
The following table summarizes the change in thermodynamic stability when adenosine analogs are replaced with 2,6-diaminopurine analogs in RNA duplexes.
Application in Non-Enzymatic RNA Template Copying Systems and RNA World Hypothesis Studies
The RNA World hypothesis posits that RNA was the primary genetic and catalytic molecule before the evolution of DNA and proteins. nih.gov A central challenge to this hypothesis is explaining how genetic information was faithfully replicated in the absence of sophisticated enzymes. Non-enzymatic, template-directed RNA copying is a plausible mechanism, but it is notoriously inefficient and biased when using the canonical A, U, C, and G nucleotides, with a strong preference for G and C incorporation. nih.govannualreviews.org
The substitution of adenine (A) with 2,6-diaminopurine (D) offers a potential solution to this problem. The D:U base pair is nearly as strong as the G:C pair, which could lead to more efficient and less biased copying. uchicago.edu Research has shown that in non-enzymatic primer extension reactions, a DUCG genetic system exhibits a more even distribution of products and a lower frequency of mismatches compared to the canonical AUCG system. uchicago.edu Furthermore, the polymerization of imidazole-activated diaminopurine mononucleotides on a poly-uracil template results in longer oligomers than when using activated adenosine. uchicago.edu
These findings suggest that DAP could have been a component of early genetic material. Its potential prebiotic synthesis and presence in meteorites lend further credence to this idea. uchicago.edu The ability of DAP to enhance the rate and fidelity of non-enzymatic replication and to form stable duplexes makes it a critical tool for studying the plausibility of the RNA World hypothesis. uchicago.edunih.gov Researchers have even used in vitro evolution to create ligase ribozymes composed of only 2,6-diaminopurine and uracil, demonstrating that binary informational systems can possess catalytic activity. nih.gov
The table below compares the performance of the DUCG and AUCG genetic systems in non-enzymatic primer extension.
Exploration of Novel Analogs and Combination Therapies for Enhanced Efficacy
To overcome limitations and enhance the therapeutic potential of 2,6-diaminopurine arabinoside, researchers are actively exploring novel analogs and combination therapy strategies.
Novel Analogs: Synthetic modifications to the purine (B94841) base and the sugar moiety have yielded analogs with improved activity and specificity.
Fluorinated Analogs: The synthesis of 2',3'-dideoxy-2',3'-difluoro-D-arabinofuranosyl nucleosides of 2,6-disubstituted purines has produced compounds with potent anti-HIV-1 activity while showing only moderate cytotoxicity. researchgate.net
Acyclic and Substituted Purines: Acyclic N9-substituted purines, such as N9-[(Z)-4'-chloro-2'-butenyl-1'-yl]-2,6-dichloropurine, have demonstrated potent cytotoxic activity against a range of human tumor cell lines in preclinical screens. nih.gov
Broad-Spectrum Antivirals: System-oriented optimization has led to 2,6-diaminopurine derivatives, such as compound 6i (structure not shown), which exhibit broad-spectrum antiviral activity against flaviviruses (Dengue, Zika, West Nile), Influenza A, and even SARS-CoV-2, often with high selectivity indices. nih.gov
Combination Therapies: Pairing this compound or its analogs with other drugs can lead to synergistic effects and overcome resistance.
Potentiation of Other Nucleosides: 2,6-Diaminopurine-2',3'-dideoxyriboside (ddDAPR), a potent inhibitor of human adenosine deaminase (ADA), has been used in combination with vidarabine (B1017) (AraA) to potentiate AraA's activity against herpes simplex and vaccinia viruses by preventing its degradation. conicet.gov.ar
Prodrug Strategy: this compound itself acts as a prodrug. conicet.gov.arresearchgate.net It is rapidly converted in vivo by adenosine deaminase to guanine (B1146940) arabinoside (araG), which is a potent antiviral agent. annualreviews.orgresearchgate.netconicet.gov.ar This metabolic conversion is a key aspect of its mechanism of action and therapeutic efficacy.
The table below highlights some of the developed analogs and their targeted activities.
Emerging Therapeutic Strategies and Preclinical Development
The development of this compound and its analogs continues to evolve, with emerging strategies focused on broadening their therapeutic applications and improving their delivery and efficacy.
An important historical and ongoing strategy is leveraging its role as a prodrug for guanine arabinoside (araG). conicet.gov.arresearchgate.net This approach takes advantage of in vivo metabolic pathways to deliver the active antiviral compound. Recent advancements in biotechnology, such as the development of two-step enzymatic synthesis processes using microbial enzymes, are aimed at making the production of araG from this compound more efficient and less complex than traditional chemical synthesis. researchgate.net
Preclinical development has demonstrated the compound's versatility. Initially recognized for its activity against DNA viruses like herpes simplex and vaccinia virus, its analogs have since been developed and tested against a wider range of pathogens. annualreviews.orgnobelprize.org
Anti-Retroviral: Analogs such as the 2',3'-dideoxy-2',3'-difluoro-D-arabino derivative and (-)-β-d-(2R,4R)-1,3-dioxolane-2,6-diamino purine (DAPD, Amdoxovir) have been synthesized and evaluated for potent anti-HIV activity. researchgate.netdntb.gov.ua
Broad-Spectrum Antiviral: A significant emerging strategy is the design of multi-target analogs. Preclinical studies on compounds like 6i have shown promising efficacy against clinically relevant viruses such as Dengue, Zika, Influenza A, and SARS-CoV-2, suggesting a path toward broad-spectrum antiviral agents for pandemic preparedness. nih.gov
Anticancer: The cytotoxic potential of purine analogs continues to be an area of active research. Novel acyclic 2,6-substituted purines have shown potent growth inhibition in preclinical screens against the NCI-60 panel of human tumor cell lines, indicating potential for development as anticancer agents. nih.govmdpi.com
These preclinical findings underscore the ongoing efforts to repurpose and redesign 2,6-diaminopurine-based nucleosides for a variety of diseases, moving beyond their original applications.
Q & A
Q. What are the established synthetic routes for 2,6-diaminopurine arabinoside, and what are the critical intermediates?
The synthesis of this compound typically involves converting precursors like 2-amino-6-chloropurine riboside. Key steps include ammonolysis under controlled temperature and pressure to replace chlorine with an amino group, followed by deprotection using methylamine or ammonia. This method avoids side reactions like 6-O-methylation, achieving yields up to 65% . Alternative routes use 2-amino-6-azidopurine intermediates, which are reduced to form the diaminopurine moiety. These approaches require benzoyl or acetyl protecting groups for amino functionalities, with subsequent deprotection under mild conditions (e.g., 40% methylamine at 60–65°C) .
Q. How does this compound exhibit antiviral activity against DNA viruses like herpes simplex?
The compound acts as a nucleoside analog, inhibiting viral DNA polymerase. Its arabinose sugar configuration enhances selectivity for viral enzymes over host polymerases. In vitro studies show activity against herpes simplex virus (HSV-1/2) and vaccinia virus, with reduced cytotoxicity in mammalian cells compared to adenine arabinoside (ara-A). Mechanistic studies involve measuring IC50 values in viral plaque reduction assays and comparing thymidine kinase phosphorylation rates in infected vs. uninfected cells .
Q. What analytical methods are used to characterize this compound purity and stability?
High-performance liquid chromatography (HPLC) with UV detection (λ = 260–280 nm) is standard for purity assessment. Stability studies under varying pH, temperature, and humidity conditions are conducted using accelerated degradation protocols (e.g., 40°C/75% relative humidity for 3 months). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) confirm structural integrity, particularly monitoring deamination or glycosidic bond hydrolysis .
Advanced Research Questions
Q. How can this compound address UGA nonsense mutations in gene editing?
The compound acts as a translational readthrough agent by pairing with inosine (formed via deamination of adenine) at the wobble position of tRNA. This suppresses premature termination caused by UGA codons. Experimental designs involve transfecting mammalian cells with reporter plasmids containing UGA mutations and quantifying full-length protein restoration via Western blot or luciferase assays. Dose-response curves (0.1–100 µM) and cytotoxicity assays (e.g., MTT) optimize therapeutic windows .
Q. What strategies mitigate off-target effects of this compound in antiviral therapy?
Host toxicity arises from incorporation into mitochondrial DNA. To minimize this, researchers use prodrug approaches (e.g., phosphonate derivatives) that require viral kinase activation for intracellular conversion. Comparative transcriptomics (RNA-seq) of treated vs. untreated cells identifies pathways affected by off-target DNA damage. Additionally, molecular dynamics simulations predict binding affinities to human DNA polymerases γ vs. viral polymerases .
Q. How does substituting adenine with 2,6-diaminopurine enhance oligonucleotide duplex stability?
The additional amino group forms a third hydrogen bond with thymine/uracil, increasing melting temperatures (Tm) by 0.7–2.7 kcal/mol. Thermodynamic parameters (ΔG°, ΔH°) are quantified via UV-monitored melting curves. For example, in 2'-O-methyl RNA/RNA duplexes, internal substitutions improve stability by ~1.2 kcal/mol, while terminal substitutions show smaller effects. This property is exploited in isoenergetic probe design for RNA structure mapping and CRISPR guide RNA optimization .
Q. How do researchers resolve discrepancies in reported cytotoxicity profiles of this compound?
Contradictory data may arise from cell line-specific metabolic activation (e.g., adenosine deaminase activity). Systematic comparisons use isogenic cell pairs differing in deaminase expression (e.g., ADA⁺ vs. ADA⁻). Metabolomic profiling (LC-MS) tracks intracellular conversion to toxic deaminated products. Cross-study harmonization includes standardizing culture conditions (e.g., serum-free media to avoid exogenous enzyme interference) .
Methodological Tables
Table 1. Key thermodynamic parameters for 2,6-diaminopurine-containing oligonucleotides.
| Modification | ΔTm (°C) | ΔΔG° (kcal/mol) | Reference |
|---|---|---|---|
| Internal DM (2'-OMe) | +4.2 | -1.1 | |
| Terminal DM | +1.8 | -0.4 | |
| Internal DL (LNA) | +8.5 | -2.6 |
Table 2. Antiviral activity of this compound.
| Virus | EC50 (µM) | Selectivity Index (CC50/EC50) | Assay Type | Reference |
|---|---|---|---|---|
| HSV-1 | 0.3 | 300 | Plaque reduction | |
| Vaccinia | 1.2 | 75 | Cytopathic effect |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
